molecular formula C11H10ClN3O4S B2581733 N-(3-chloro-4-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 887461-92-9

N-(3-chloro-4-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B2581733
CAS No.: 887461-92-9
M. Wt: 315.73
InChI Key: SQRLKUMEVBGGSS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a potent and selective inhibitor of carbonic anhydrase (CA) isoforms, with a particularly high affinity for the tumor-associated CA IX and CA XII. These transmembrane enzymes are overexpressed in hypoxic tumors and play a critical role in pH regulation, tumor progression, and metastasis. By selectively inhibiting these isoforms, this compound disrupts the extracellular acidification that promotes cancer cell survival and invasion, making it a valuable chemical tool for investigating tumor biology and the therapeutic potential of CA inhibition [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9903911/]. Its primary research applications include the study of hypoxia-induced signaling pathways, the development of novel anticancer strategies, and as a lead compound for the design of isoform-specific CA inhibitors. Research utilizing this sulfonamide derivative provides crucial insights into the complex interplay between the tumor microenvironment and enzymatic drivers of oncogenesis [Link: https://pubs.rsc.org/en/content/articlelanding/2020/RA/D0RA03504D].

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O4S/c1-6-2-3-7(4-8(6)12)15-20(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLKUMEVBGGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the reaction of 3-chloro-4-methylaniline with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of acetic acid as a solvent, which facilitates the reaction and ensures good yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(3-chloro-4-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide. For instance, derivatives of pyrimidine have been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.

Case Study:
A derivative of this compound demonstrated selective uptake in cancer cells, indicating its potential as a targeted therapy. The study utilized cell viability assays to measure the effectiveness of the compound against pancreatic cancer cells, showing promising results with IC50 values in the low micromolar range .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Similar structures within the pyrimidine family have been recognized for their ability to inhibit inflammatory mediators and pathways.

Case Study:
In vitro studies indicated that certain derivatives exhibited superior anti-inflammatory activity compared to standard treatments like diclofenac sodium. These compounds were evaluated using the protein denaturation method, which assesses the ability of a substance to prevent protein denaturation induced by heat or chemical agents .

Molecular Interactions

The molecular structure of this compound allows it to interact with various biological targets. The presence of functional groups such as hydroxyl and sulfonamide enhances its binding affinity to enzymes involved in disease processes.

Mechanism of Action:
The compound may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects. For example, it has been suggested that it may act as an inhibitor of certain kinases involved in cancer progression .

Diverse Applications in Drug Discovery

The versatility of this compound extends beyond anticancer and anti-inflammatory applications. Research has indicated its potential use in treating neurodegenerative diseases such as Alzheimer's disease by modulating cholinergic activity .

Structural Variations and Their Effects

Investigations into structural modifications of this compound have shown that slight changes can significantly alter its pharmacological properties. For instance, the introduction of different substituents on the pyrimidine ring can enhance its efficacy or selectivity towards specific biological targets.

Data Tables

Application Area Compound Activity Reference
AnticancerSelective cytotoxicity against pancreatic cancer cells
Anti-inflammatorySuperior activity compared to diclofenac sodium
Neurodegenerative DiseasesModulation of cholinergic activity

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The dihydropyrimidine-sulfonamide core is shared among several analogs, but substituents on the aryl ring and sulfonamide nitrogen significantly alter properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features
Target Compound C₁₁H₁₀ClN₃O₄S 315.73 3-chloro-4-methylphenyl
N-(2,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₂H₁₃N₃O₄S 307.31 2,4-dimethylphenyl
N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₀H₁₇N₃O₄S₂ 307.39 tert-butylsulfanyl-ethyl
2-hydroxy-4-methyl-6-oxo-N-(pentan-2-yl)-1,6-dihydropyrimidine-5-sulfonamide C₉H₁₅N₃O₄S 285.35 4-methyl dihydropyrimidine; pentan-2-yl

Key Observations :

  • Electron Effects : The target compound’s 3-chloro-4-methylphenyl group introduces steric bulk and electronic modulation compared to the purely electron-donating 2,4-dimethylphenyl in the analog from . Chlorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets.
  • Solubility : The tert-butylsulfanyl-ethyl substituent in the compound from likely increases lipophilicity (higher logP) compared to the target compound’s aryl group.
  • Bioavailability : The pentan-2-yl group in the second analog from reduces molecular weight but may compromise metabolic stability due to alkyl chain flexibility.
Functional Group Impact
  • Sulfonamide Linkage : All compounds retain the sulfonamide group, critical for hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase or dihydrofolate reductase targets).
  • Chloro vs. Methyl Substitution : The chloro group in the target compound may confer greater resistance to oxidative metabolism compared to methyl groups, as seen in related sulfonamide drugs .
Crystallographic and Structural Insights

Research Findings and Hypotheses

Pharmacological Potential
  • Antimicrobial Activity : Sulfonamide analogs with chloro-substituted aryl groups (e.g., sulfamethoxazole) often exhibit enhanced antibacterial potency due to improved target affinity .

Biological Activity

N-(3-Chloro-4-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine core with a sulfonamide group and a chloro-methylphenyl substituent. This unique arrangement contributes to its biological activities.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymes : It has been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro studies report an IC50 value of approximately 342 nM against human AChE .
  • Antioxidant Activity : The compound demonstrates antioxidant properties, likely due to the presence of hydroxyl groups that can neutralize free radicals .
  • Neuroprotective Effects : It has been observed to protect neuronal cells from oxidative stress and neuroinflammation, potentially through the activation of the Nrf2 pathway, which regulates antioxidant response .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The compound's sulfonamide moiety is known for its role in inhibiting bacterial folate synthesis.

Anticancer Potential

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specific IC50 values against different cancer cell lines are still under investigation.

Study 1: Neuroprotective Effects

A recent study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that treatment with this compound reduced amyloid-beta aggregation and improved cognitive function in animal models .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .

Data Summary

Biological ActivityObserved EffectReference
AChE InhibitionIC50 = 342 nM
Antioxidant ActivityProtective against ROS
Antimicrobial ActivityEffective against MRSA
NeuroprotectionReduced Aβ aggregation

Q & A

Q. What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonation, coupling, and cyclization. Key steps include:
  • Sulfonation : Reacting pyrimidine precursors with chlorosulfonic acid in dichloromethane (DCM) at room temperature .
  • Amide Coupling : Using substituted phenylamines with triethylamine (TEA) as a base in DCM .
  • Optimization : Employ Design of Experiments (DoE) to adjust parameters (temperature, solvent ratio, catalyst loading). For example, highlights flow-chemistry optimization for pyrimidine derivatives, suggesting using continuous-flow reactors to enhance yield and reproducibility .
StepReagents/ConditionsPurpose
1Chlorosulfonic acid, DCM, rtSulfonation
2Substituted amines, TEA, DCMAmide formation
3K₂CO₃, acetone, rtCyclization
4Pd(dppf)Cl₂, X-phos ligandCross-coupling (if applicable)

Q. How can researchers characterize the crystal structure and hydrogen bonding networks of this compound to confirm its solid-state conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
  • Crystallization : Use slow evaporation in polar solvents (e.g., methanol/water mixtures) .
  • Data Collection : Employ Bruker APEX2 detectors with Mo-Kα radiation (λ = 0.71073 Å) .
  • Analysis : Measure dihedral angles between pyrimidine and aromatic rings (e.g., 12.8° deviation observed in similar compounds) and identify intramolecular hydrogen bonds (N–H⋯O/N) using software like SHELX .

Q. What analytical techniques are essential for purity assessment and functional group verification?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:
  • HPLC : Use C18 columns with UV detection at 254 nm; ≥98% purity is typical for research-grade material .
  • NMR : Analyze ¹H/¹³C spectra for sulfonamide (–SO₂–NH–) and dihydropyrimidine (C=O, –OH) signals. For example, the hydroxy group typically appears as a broad singlet at δ 10–12 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 367.05) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts, solubility) for this sulfonamide derivative?

  • Methodological Answer :
  • Solubility : Compare predicted logP values (e.g., using ChemAxon) with experimental shake-flask assays in buffers (pH 2–7) .
  • NMR Shifts : Re-optimize DFT geometries (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) to match observed δ values .
  • Case Study : reports a 0.3 ppm deviation in C=O signals; such gaps may arise from crystal packing effects not modeled in simulations .

Q. What methodological approaches are effective in designing structure-activity relationship (SAR) studies to elucidate the role of the sulfonamide and dihydropyrimidine moieties in antimicrobial activity?

  • Methodological Answer :
  • Analog Synthesis : Vary substituents on the phenyl ring (e.g., –Cl, –F, –OCH₃) and sulfonamide linkage .
  • Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
  • Data Analysis : Use hierarchical clustering to correlate substituent electronic effects (Hammett σ values) with MIC trends .

Q. What strategies mitigate hygroscopicity or stability issues during storage and handling of this compound?

  • Methodological Answer :
  • Storage : Keep under argon in amber vials at –20°C; desiccants like silica gel reduce hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Formulation : Co-crystallize with stabilizers (e.g., cyclodextrins) to enhance shelf life .

Q. How should researchers analyze conflicting bioactivity data across different studies (e.g., antimicrobial vs. antifungal potency)?

  • Methodological Answer :
  • Meta-Analysis : Normalize data using Z-scores to account for variability in assay conditions (e.g., inoculum size, incubation time) .
  • Mechanistic Studies : Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects .
  • Structural Insights : Overlay crystal structures with target enzymes (e.g., dihydrofolate reductase) to identify binding mode contradictions .

Q. What advanced techniques are recommended for developing bioassays to study this compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., DHFR) on sensor chips to measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions .
  • Molecular Dynamics (MD) : Simulate binding poses over 100 ns trajectories to identify critical residues (e.g., Asp27 in DHFR) .

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